molecular formula C13H16O B14122336 Benzene, 1-(1-hexynyl)-4-methoxy- CAS No. 131558-77-5

Benzene, 1-(1-hexynyl)-4-methoxy-

Cat. No.: B14122336
CAS No.: 131558-77-5
M. Wt: 188.26 g/mol
InChI Key: IDROSGKNLKXTDT-UHFFFAOYSA-N
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Description

Benzene, 1-(1-hexynyl)-4-methoxy- is an organic compound with the molecular formula C13H14O It is a derivative of benzene, where a hexynyl group and a methoxy group are substituted at the first and fourth positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(1-hexynyl)-4-methoxy- typically involves the alkylation of benzene derivatives. One common method is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and pressure conditions are critical factors in the industrial synthesis process.

Types of Reactions:

    Oxidation: Benzene, 1-(1-hexynyl)-4-methoxy- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane. Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Lithium aluminum hydride (LiAlH4)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkenes or alkanes

    Substitution: Formation of various substituted benzene derivatives

Scientific Research Applications

Benzene, 1-(1-hexynyl)-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1-(1-hexynyl)-4-methoxy- depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and drug development.

Comparison with Similar Compounds

  • Benzene, 1-hexynyl-
  • Benzene, 1-phenyl-1-hexyne
  • Benzene, 1-butyl-2-phenylacetylene

Comparison: Benzene, 1-(1-hexynyl)-4-methoxy- is unique due to the presence of both the hexynyl and methoxy groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a combination of alkyne reactivity and methoxy group stability, making it versatile for various synthetic and research purposes.

Properties

CAS No.

131558-77-5

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-hex-1-ynyl-4-methoxybenzene

InChI

InChI=1S/C13H16O/c1-3-4-5-6-7-12-8-10-13(14-2)11-9-12/h8-11H,3-5H2,1-2H3

InChI Key

IDROSGKNLKXTDT-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CC=C(C=C1)OC

Origin of Product

United States

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